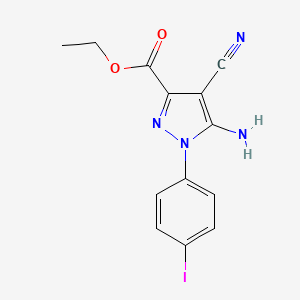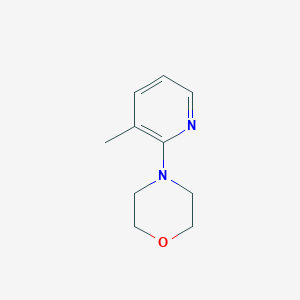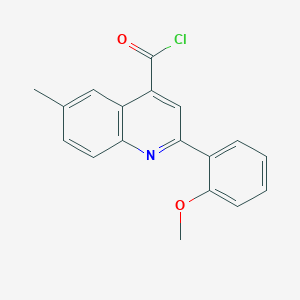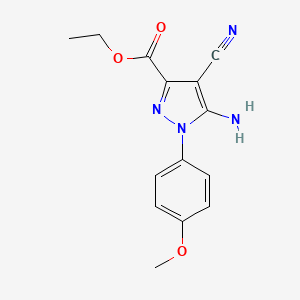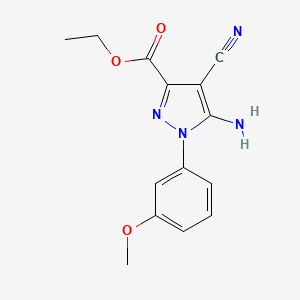
2-(2,5-Dimethylphenyl)-3-methylquinoline-4-carbonyl chloride
Overview
Description
2-(2,5-Dimethylphenyl)-3-methylquinoline-4-carbonyl chloride (2-DPMQC) is an organic compound that has been studied for its various applications in scientific research. It has been used as a reagent in chemical synthesis and as a model compound to study the effects of various environmental factors on its reactivity. In addition, it has been studied for its potential as a therapeutic drug due to its unique biochemical and physiological effects.
Scientific Research Applications
Receptor Antagonism and Neuroprotective Effects
2-(2,5-Dimethylphenyl)-3-methylquinoline-4-carbonyl chloride has been explored for its potential in neuropharmacological applications. For instance, a study by Schreiber et al. (1994) delved into its role in blocking the discriminative stimulus effects of DOI, a 5-HT2A/2C receptor agonist. This indicates its potential as a selective antagonist in serotonergic pathways, which could contribute to its use in treating psychiatric disorders (Schreiber, Brocco, & Millan, 1994).
AMPA Receptor Antagonism
The compound has been linked to the antagonism of AMPA receptors, which play a crucial role in synaptic transmission in the central nervous system. Årstad et al. (2006) examined the synthesis and evaluation of a related compound as a potential PET tracer for in vivo imaging of AMPA receptors. Despite its potent in vitro affinity, the compound demonstrated limitations in vivo due to rapid clearance from the CNS and low specific binding, underscoring the complex dynamics of receptor interactions in therapeutic applications (Årstad et al., 2006).
Role in Cerebral Ischemia
Takahashi et al. (1997) investigated the neuroprotective effects of inhibiting Poly(ADP-Ribose) Synthetase (PARS) in a model of focal cerebral ischemia, indicating a significant reduction in infarct volume upon administration of a PARS inhibitor. This suggests potential applications in mitigating brain damage resulting from stroke or similar pathologies (Takahashi, Greenberg, Jackson, Maclin, & Zhang, 1997).
Anticonvulsant and Neurotoxic Properties
The compound's structural analogues have been examined for their anticonvulsant activities and metabolic properties. For instance, Robertson et al. (1987) discussed the anticonvulsant activity and metabolic inhibition of a potent compound, highlighting its potential in therapeutic applications and the importance of structural modifications in optimizing its pharmacological profile (Robertson, Leander, Lawson, Beedle, Clark, Potts, & Parli, 1987).
properties
IUPAC Name |
2-(2,5-dimethylphenyl)-3-methylquinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO/c1-11-8-9-12(2)15(10-11)18-13(3)17(19(20)22)14-6-4-5-7-16(14)21-18/h4-10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPUJHNAUCCOHKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NC3=CC=CC=C3C(=C2C)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-Dimethylphenyl)-3-methylquinoline-4-carbonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





